molecular formula C8H14O4 B12106092 Methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate

Methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate

Cat. No.: B12106092
M. Wt: 174.19 g/mol
InChI Key: ZWGPMXJKSSFLBU-UHFFFAOYSA-N
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Description

Methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate is an organic compound that features an oxirane ring, a hydroxymethyl group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate can be achieved through several methods. One common approach involves the Claisen–Johnson rearrangement of crotyl alcohol using a catalytic amount of hexanoic acid in trimethylorthoacetate at reflux conditions for 24 hours. This reaction yields 3-methylpent-4-enoic acid, which can then be converted to the desired epoxide .

Industrial Production Methods

Industrial production of this compound typically involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: The major product is 4-(3-carboxypropyl)oxirane.

    Reduction: The major product is 4-(3-hydroxymethyl)oxirane-2-yl)butanol.

    Substitution: The products vary depending on the nucleophile used, but generally include substituted oxiranes.

Scientific Research Applications

Methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate is unique due to the presence of both an oxirane ring and a hydroxymethyl group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in both research and industry.

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate

InChI

InChI=1S/C8H14O4/c1-11-8(10)4-2-3-6-7(5-9)12-6/h6-7,9H,2-5H2,1H3

InChI Key

ZWGPMXJKSSFLBU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC1C(O1)CO

Origin of Product

United States

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